molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3

Benzo[d]isoxazol-3-ylmethanamine

Cat. No.: B1279938
CAS No.: 155204-08-3
M. Wt: 148.16 g/mol
InChI Key: NJPJEUXBRLCEDZ-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-3-ylmethanamine is an organic compound with the molecular formula C8H8N2O. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various pathways. One common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to ensure high yields and purity. The process typically includes multiple steps such as protection of functional groups, cycloaddition reactions, and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isoxazol-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and other functionalized compounds.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzo[d]isoxazol-3-ylmethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a BRD4 bromodomain inhibitor sets it apart from other isoxazole derivatives .

Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-08-3
Record name 1,2-benzoxazol-3-ylmethanamine
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